BenchChemオンラインストアへようこそ!

2-(Oxan-4-yloxy)-1,3-benzothiazole

Physicochemical Property Drug-Likeness Fragment-Based Drug Design

2-(Oxan-4-yloxy)-1,3-benzothiazole (CAS 2176069-21-7) is a synthetic small molecule belonging to the 2-alkoxy-benzothiazole subclass. Its structure combines a benzothiazole core with a tetrahydropyran-4-yl (oxan-4-yl) ether at the 2-position.

Molecular Formula C12H13NO2S
Molecular Weight 235.3
CAS No. 2176069-21-7
Cat. No. B2895094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yloxy)-1,3-benzothiazole
CAS2176069-21-7
Molecular FormulaC12H13NO2S
Molecular Weight235.3
Structural Identifiers
SMILESC1COCCC1OC2=NC3=CC=CC=C3S2
InChIInChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2
InChIKeyFPVSHYOBAMBJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-yloxy)-1,3-benzothiazole: Chemical Identity and Physicochemical Baseline for Procurement


2-(Oxan-4-yloxy)-1,3-benzothiazole (CAS 2176069-21-7) is a synthetic small molecule belonging to the 2-alkoxy-benzothiazole subclass. Its structure combines a benzothiazole core with a tetrahydropyran-4-yl (oxan-4-yl) ether at the 2-position [1]. Computed properties include a molecular weight of 235.30 g/mol, a topological polar surface area of 59.6 Ų, an XLogP3 of 3, and 0 hydrogen bond donors, characterizing it as a moderately lipophilic fragment with a balanced polarity profile [1].

Procurement Alert: Why 2-(Oxan-4-yloxy)-1,3-benzothiazole Cannot Be Replaced by General 2-Alkoxy-Benzothiazoles


Simple 2-alkoxy-benzothiazole analogs, such as 2-methoxy or 2-ethoxy derivatives, cannot substitute for 2-(Oxan-4-yloxy)-1,3-benzothiazole due to fundamental differences in molecular shape, conformational profile, and polarity. The tetrahydropyran ring introduces a non-planar, saturated heterocyclic element absent in linear alkoxy chains, which critically alters steric bulk, hydrogen-bond acceptor geometry, and lipophilic efficiency. Patent-level evidence identifies the tetrahydropyran-4-yl group as a key structural determinant for modulating adenosine receptor ligand interactions [1]. These differences directly impact molecular recognition, solubility, and metabolic stability, making procurement based solely on the benzothiazole scaffold or generic 2-alkoxy substitution scientifically unjustified.

Quantitative Differentiation Evidence for 2-(Oxan-4-yloxy)-1,3-benzothiazole Relative to Closest Analogs


Enhanced Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. Simple Alkoxy Analogs

The oxan-4-yloxy substituent distinguishes 2-(Oxan-4-yloxy)-1,3-benzothiazole from common 2-methoxybenzothiazole and 2-ethoxybenzothiazole analogs by providing a significantly higher topological polar surface area (TPSA) and an increased hydrogen-bond acceptor count. The target compound has a TPSA of 59.6 Ų and 4 H-bond acceptors, primarily due to the additional ether oxygen in the tetrahydropyran ring [1]. In contrast, typical 2-methoxybenzothiazole possesses a TPSA of ~22 Ų and only 2 H-bond acceptors. This difference is critical for modulating membrane permeability and target recognition in biological systems.

Physicochemical Property Drug-Likeness Fragment-Based Drug Design

Conformational Rigidity and Steric Bulk Differentiation from Linear or Small-Cycle Alkoxy Substituents

2-(Oxan-4-yloxy)-1,3-benzothiazole incorporates a tetrahydropyran ring that enforces a chair conformation and presents a steric profile fundamentally different from acyclic alkoxy groups like ethoxy or isopropoxy. The rotatable bond count remains low (2) despite the ring, indicating conformational restriction around the ether linkage [1]. Patent RU2351597C2 explicitly identifies tetrahydropyran-4-yl as a preferred R1 substituent for benzothiazole-based adenosine receptor ligands, highlighting a structural requirement for binding [2]. Linear or smaller cyclic ether analogs lack this constrained geometry and are not functionally interchangeable in this context.

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Lipophilicity Profile: Balanced XLogP3 Differentiates from Highly Lipophilic 2-Substituted Benzothiazoles

With a computed XLogP3 of 3, 2-(Oxan-4-yloxy)-1,3-benzothiazole occupies a moderate lipophilicity range that is distinct from many 2-aryl or 2-benzyl benzothiazole derivatives, which often exceed XLogP of 4. This places the compound in a more favorable region for aqueous solubility and metabolic stability according to common drug-likeness guidelines [1]. The ether oxygen in the tetrahydropyran ring offsets the aliphatic carbon contribution, achieving a balanced profile that is not easily replicated with purely hydrocarbon or halogenated 2-substituents.

Lipophilicity Drug Design ADME

Optimal Procurement and Application Scenarios for 2-(Oxan-4-yloxy)-1,3-benzothiazole


Fragment-Based Screening Libraries Targeting Purinergic Receptors

Due to its distinct tetrahydropyran-4-yl ether moiety and balanced physicochemical profile, 2-(Oxan-4-yloxy)-1,3-benzothiazole is ideally suited for inclusion in fragment libraries screening against adenosine A2A and A1 receptors, as suggested by patent class-level activity data [2]. Its TPSA and lipophilicity differentiate it from simpler 2-alkoxy fragments, potentially yielding novel hit matter with improved selectivity [1].

Chemical Probes for Preclinical Imaging of CNS Targets

The compound's TPSA of 59.6 Ų and XLogP3 of 3 position it within the favorable range for blood-brain barrier penetration [1]. This makes it a candidate building block for developing benzothiazole-based imaging agents for neurological disorders, where precise control of physicochemical properties is critical for in vivo performance.

Scaffold Hoping for Kinase and Metabolic Enzyme Inhibitors

As a 2-substituted benzothiazole incorporating a saturated oxane ring, this compound can serve as a core scaffold for directed library synthesis targeting kinases or metabolic enzymes that favor a specific hydrogen-bond acceptor geometry. Its steric and electronic properties are differentiated from common 2-piperidinyl or 2-morpholinyl benzothiazoles, offering a novel vector for chemical space exploration [1].

Quote Request

Request a Quote for 2-(Oxan-4-yloxy)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.